p-Menthane-3-carboxylic acid
Overview
Description
p-Menthane-3-carboxylic acid is an organic compound with the molecular formula C11H20O2. It is a derivative of menthane, a saturated hydrocarbon, and contains a carboxylic acid functional group. This compound is known for its applications in various fields, including the flavor and fragrance industry, due to its cooling properties similar to menthol .
Mechanism of Action
Target of Action
Related compounds such as p-menthane-3,8-diol (pmd) have been found to be effective against mosquitoes . PMD is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .
Mode of Action
It’s structurally similar compound, pmd, acts as a repellent due to its strong odor and chemical composition . It creates a barrier that insects are inclined to avoid .
Biochemical Pathways
Related p-menthane monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes (gt), secretory cavities, and root resin ducts . These metabolites originate through the 2-C-methyl-D-erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Result of Action
Related compounds such as pmd have been found to be effective as insect repellents .
Action Environment
The effectiveness of p-Menthane-3-carboxylic acid may be influenced by environmental factors. For instance, the repellent effect of PMD, a related compound, was found to be more effective when applied to human skin due to its lower evaporation rate .
Biochemical Analysis
Biochemical Properties
p-Menthane-3-carboxylic acid is synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . It originates through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that monoterpenoids can interact with various cellular components and influence cell function. For example, (-)-Menthol, a well-known monoterpenoid, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .
Molecular Mechanism
It is known that monoterpenoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that monoterpenoids are synthesized from one pair of C5 precursors
Subcellular Localization
It is known that monoterpenoids are synthesized in the plastids of GT secretory cells
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Menthane-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of p-menthane-3-halide with magnesium in an anhydrous inert organic solvent to form a Grignard reagent. This reagent is then reacted with carbon dioxide and subsequently hydrolyzed to yield this compound . The reaction conditions typically involve the use of an acyclic ether solvent and maintaining a solution concentration of at least 4 moles per liter of p-menthane-3-halide .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Menthane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl chlorides.
Scientific Research Applications
p-Menthane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in formulations requiring cooling effects.
Comparison with Similar Compounds
Menthol: Known for its strong cooling effect and is widely used in similar applications.
p-Menthane-3,8-diol: Another compound with cooling properties, often used in insect repellents.
Uniqueness: p-Menthane-3-carboxylic acid is unique due to its specific structural properties that allow it to be used in a variety of applications beyond those of menthol and p-menthane-3,8-diol. Its ability to be synthesized through various routes and its versatility in chemical reactions make it a valuable compound in both research and industry .
Properties
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVSUVYRIVXDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864657 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39668-86-5 | |
Record name | p-Menthane-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39668-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Menthane-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39668-86-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-menthane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.603 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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